5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclopropan]-2-amine
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Overview
Description
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclopropan]-2-amine is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclopropan]-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzothiazole derivative with a cyclopropane-containing reagent under acidic or basic conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclopropan]-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclopropan]-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclopropan]-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane]
- Spiro-4H-pyran derivatives
Uniqueness
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclopropan]-2-amine is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
2010411-72-8 |
---|---|
Molecular Formula |
C9H12N2S |
Molecular Weight |
180.3 |
Purity |
95 |
Origin of Product |
United States |
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